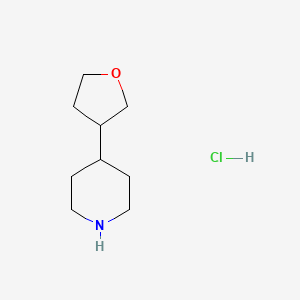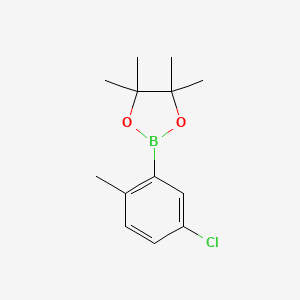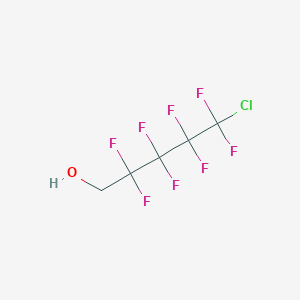![molecular formula C12H14ClF2N B1430471 4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride CAS No. 1803583-97-2](/img/structure/B1430471.png)
4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride
Vue d'ensemble
Description
“4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride” is a chemical compound with the CAS Number: 1803583-97-2. It has a molecular weight of 245.7 and its IUPAC name is 4-(3,4-difluorobenzylidene)piperidine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride” is 1S/C12H13F2N.ClH/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9;/h1-2,7-8,15H,3-6H2;1H . This indicates that the molecule consists of a piperidine ring with a difluorophenyl group attached at the 4-position.
Physical And Chemical Properties Analysis
“4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 245.7 .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound has been synthesized through processes involving starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to compounds with significant yields and identified structures through 1H NMR techniques. This methodology suggests its potential in fine chemical synthesis due to its reasonable overall yield and structural specificity (Zheng Rui, 2010).
Crystallographic studies have been conducted on related compounds, highlighting detailed structural configurations and interactions within crystalline forms. Such studies provide insights into the molecular and crystal structure, which are critical for understanding the chemical behavior and potential applications of these compounds (J. Jasinski et al., 2009).
Potential Applications and Properties
Synthesized derivatives of this compound class have been explored for their antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial agents. The structural modification and synthesis of these derivatives demonstrate a methodical approach to enhancing biological activity and potential pharmaceutical applications (L. Mallesha & K. Mohana, 2014).
Another study focused on the synthesis of fluorinated piperidines, which are important building blocks in agrochemical or pharmaceutical chemistry. The research outlines methods for synthesizing 3-alkoxy-4,4-difluoropiperidines, highlighting the importance of these compounds in various chemical industries (Riccardo Surmont et al., 2009).
Molecular and Crystal Structure Insights
- Detailed crystal structure determination and molecular interaction studies, such as Hirshfeld surface analysis and quantum computational studies, have been conducted on closely related compounds. These studies provide a deep understanding of the molecular interactions, crystal packing, and the impact of structural modifications on the physical properties of these compounds, which could inform their application in material science and molecular engineering (R. V. & R. C., 2021).
Safety and Hazards
The safety information available indicates that “4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-[(3,4-difluorophenyl)methylidene]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N.ClH/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9;/h1-2,7-8,15H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNMMCQLNOSWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B1430400.png)



![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1430406.png)


